- SYNTHESIS, CRYSTAL STRUCTURE, ANTI-LUNG CANCER ACTIVITY OF 2-(4-FLUOROPHENYL)-5-(5-IODO-2-METHYLBENZYL)THIOPHENEJournal of Structural Chemistry, 2020, 61(7), 1111-1116,
Cas no 898566-17-1 (2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene)

2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene 化学的及び物理的性質
名前と識別子
-
- 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
- Thiophene, 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]-
- 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene
- 2-[(5-Iodo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
- 2-(5-iodo-2-methylbenzyl)-5-(4-fluoro-phenyl)thiophene
- THI045
- 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl) methyl]thiophene
- 2-(4-Fluorophenyl)-5-((5-iodo-2-methylphenyl)methyl)thiophene
- Thiophene,2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]-
- C18H14FIS
- MGXZKAYHSITHMW-UHFFFAOYSA-N
- EBD25719
- BCP07751
- 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene (ACI)
- 2-(5-Iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
- 5-(5-Iodo-2-methylbenzyl)-2-(4-fluorophenyl)thiophene
- 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene
- EN300-7410631
- SY047875
- DB-078530
- AKOS005145830
- Thiophene, 2-(4-Fluorophenyl)-5-[(5-Iodo-2-methylphenyl)methyl]thiophene
- SCHEMBL1585350
- NS00004678
- AC-5965
- 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene;
- Z3225843152
- DTXSID80672128
- J-524957
- EC 618-312-6
- MFCD12405593
- 2-(4-fluorophenyl)-5-[(5-iodo-2-methyl-phenyl)methyl]thiophene
- 898566-17-1
- AS-20008
- CS-M1890
-
- MDL: MFCD12405593
- インチ: 1S/C18H14FIS/c1-12-2-7-16(20)10-14(12)11-17-8-9-18(21-17)13-3-5-15(19)6-4-13/h2-10H,11H2,1H3
- InChIKey: MGXZKAYHSITHMW-UHFFFAOYSA-N
- SMILES: FC1C=CC(C2=CC=C(CC3C(C)=CC=C(I)C=3)S2)=CC=1
計算された属性
- 精确分子量: 407.98400
- 同位素质量: 407.984
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 329
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 6.3
- トポロジー分子極性表面積: 28.2
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.533
- ゆうかいてん: 107-110°C
- Boiling Point: 450.2°C at 760 mmHg
- フラッシュポイント: No data available
- Refractive Index: 1.643
- PSA: 28.24000
- LogP: 6.05800
- じょうきあつ: No data available
2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H302 (92.68%) H318 (92.68%) H413 (95.12%)
- 储存条件:Keep in dark place,Sealed in dry,2-8°C
2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB436728-10g |
2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene; . |
898566-17-1 | 10g |
€220.50 | 2025-03-19 | ||
eNovation Chemicals LLC | D405236-1kg |
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene |
898566-17-1 | 97% | 1kg |
$2800 | 2024-06-05 | |
Enamine | EN300-7410631-50.0g |
2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene |
898566-17-1 | 95.0% | 50.0g |
$520.0 | 2025-02-19 | |
abcr | AB436728-10 g |
2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene; . |
898566-17-1 | 10g |
€207.00 | 2023-04-23 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195688-250mg |
2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene |
898566-17-1 | 98% | 250mg |
¥33.90 | 2023-09-02 | |
eNovation Chemicals LLC | D386752-50g |
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene |
898566-17-1 | 98% | 50g |
$295 | 2024-05-24 | |
eNovation Chemicals LLC | D320253-50g |
2-[(5-Iodo-2-methylphenyl) methyl]-5-(4-fluorophenyl) thiophene |
898566-17-1 | 95% | 50g |
$926 | 2024-05-24 | |
Chemenu | CM121735-10g |
2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene |
898566-17-1 | 95%+ | 10g |
$87 | 2024-07-21 | |
Enamine | EN300-7410631-100.0g |
2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene |
898566-17-1 | 95.0% | 100.0g |
$961.0 | 2025-02-19 | |
eNovation Chemicals LLC | D405236-500g |
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene |
898566-17-1 | 97% | 500g |
$1500 | 2024-06-05 |
2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene 合成方法
Synthetic Circuit 1
1.2 Reagents: Aluminum chloride ; 4 h, 20 °C → 55 °C
1.3 Reagents: 1,1,3,3-Tetramethyldisiloxane , Aluminum chloride ; 10 °C; 4 h, 10 °C → 50 °C
Synthetic Circuit 2
1.2 Solvents: Methanol ; 1 h, rt → 50 °C
- Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) PrinciplesOrganic Process Research & Development, 2018, 22(1), 27-39,
Synthetic Circuit 3
- Efficient Route to Canagliflozin via AnhydroketopyranoseOrganic Letters, 2022, 24(19), 3450-3454,
Synthetic Circuit 4
1.2 Reagents: Aluminum chloride ; 20 - 25 °C; 4 h, 55 °C; 55 °C → 20 °C
1.3 Reagents: Aluminum chloride , Tetramethyldisilazane ; 4 h, 45 - 50 °C
- Synthesis and Characterization of Potential Impurities of CanagliflozinChemistrySelect, 2017, 2(28), 9157-9161,
2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene Raw materials
- 5-Iodo-2-methylbenzoic acid
- 2-(4-Fluorophenyl)thiophene
- 5-(4-Fluorophenyl)-2-thienyl(5-iodo-2-methylphenyl)methanone
2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene Preparation Products
2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene Suppliers
2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiopheneに関する追加情報
Introduction to 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene (CAS No. 898566-17-1)
2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene (CAS No. 898566-17-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiophene ring, a fluorinated phenyl group, and an iodinated methylphenyl moiety. These structural elements contribute to its potential applications in various biological and medicinal contexts.
The fluorinated phenyl group in 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene is known for its ability to modulate the electronic properties of the molecule, enhancing its binding affinity to specific biological targets. This property is particularly valuable in the design of drugs that require high selectivity and potency. Recent studies have shown that fluorine substitution can significantly improve the pharmacokinetic properties of drug candidates, such as their solubility, metabolic stability, and bioavailability.
The iodinated methylphenyl moiety is another key feature of this compound. Iodine atoms are often used in medicinal chemistry due to their large atomic size and high electronegativity, which can influence the conformational flexibility and hydrophobicity of the molecule. In the context of 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene, the iodine atom may play a crucial role in enhancing the compound's interaction with specific protein targets, potentially leading to improved therapeutic outcomes.
The thiophene ring, a five-membered heterocyclic compound containing a sulfur atom, is a common structural motif in many biologically active molecules. Thiophenes are known for their ability to form stable π-stacking interactions with aromatic residues in protein binding sites, which can enhance the binding affinity and selectivity of drug molecules. In 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene, the thiophene ring likely contributes to its overall stability and biological activity.
Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the structure-activity relationships (SAR) of 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene. These studies have helped researchers understand how subtle changes in the molecular structure can impact its biological properties. For instance, substituting different halogens or functional groups on the phenyl rings can lead to variations in potency, selectivity, and pharmacokinetic profiles.
In the realm of pharmaceutical research, 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene has shown promise as a lead compound for developing new therapeutic agents. Its unique combination of structural elements makes it an attractive candidate for targeting various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Preclinical studies have demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines, suggesting its potential as an anticancer agent.
Beyond its potential therapeutic applications, 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene has also been studied for its use as a probe molecule in chemical biology research. Its ability to selectively bind to specific protein targets makes it a valuable tool for investigating protein function and interactions within cellular pathways. This application has significant implications for understanding disease mechanisms and identifying novel drug targets.
In conclusion, 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)methylthiophene (CAS No. 898566-17-1) is a multifaceted compound with a rich structural profile that holds great promise for both therapeutic development and basic scientific research. Ongoing studies continue to uncover new insights into its biological properties and potential applications, solidifying its position as an important molecule in the field of medicinal chemistry.
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